Superior Cytostatic Potency in Gastric Adenocarcinoma: ECyd vs. 5-FU and Cisplatin
In a direct head-to-head preclinical study using human gastric adenocarcinoma cell lines (23132/87), ECyd achieved the same cytostatic effect as standard chemotherapeutics at substantially lower concentrations [1].
| Evidence Dimension | Equieffective cytostatic concentration in 23132/87 gastric adenocarcinoma cells |
|---|---|
| Target Compound Data | 0.65 μM ECyd |
| Comparator Or Baseline | 49 μM 5-FU; 10 μM cisplatin; 3.4 μM 5FdU |
| Quantified Difference | ECyd is 75-fold more potent than 5-FU and 15-fold more potent than cisplatin on an equimolar basis |
| Conditions | Human gastric adenocarcinoma 23132/87 cell line; 14-day incubation; cell growth measured by CASY technology |
Why This Matters
This 75-fold potency advantage in gastric cancer models enables procurement of ECyd as a high-potency reference standard for head-to-head benchmarking or as a core component in duplex drug development [1].
- [1] Weinreich J, et al. Cytostatic activity of the duplex drug linking 2′-deoxy-5-fluorouridine (5FdU) with 3′-C-ethynylcytidine (ECyd) against gastric adenocarcinoma cell lines. Invest New Drugs. 2011;29:1294-1302. View Source
